N-(2-methoxyphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5',4'-6,5]thiino[3,4-c]chroman-9-yl))acetamide
Description
N-(2-methoxyphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5',4'-6,5]thiino[3,4-c]chroman-9-yl))acetamide is a complex heterocyclic compound featuring a fused thiazolino-thiino-chroman core substituted with a 2-methoxyphenylacetamide group. The 2-methoxyphenyl group may influence solubility and bioactivity, as seen in related acetamide derivatives .
Properties
Molecular Formula |
C22H20N2O4S2 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-(15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-14-yl)acetamide |
InChI |
InChI=1S/C22H20N2O4S2/c1-27-17-9-5-3-7-15(17)23-18(25)10-24-21-20(30-22(24)26)19-13(12-29-21)11-28-16-8-4-2-6-14(16)19/h2-9,13,19H,10-12H2,1H3,(H,23,25) |
InChI Key |
OBURMPOKFSCBDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C3=C(C4C(COC5=CC=CC=C45)CS3)SC2=O |
Origin of Product |
United States |
Biological Activity
N-(2-methoxyphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5',4'-6,5]thiino[3,4-c]chroman-9-yl))acetamide is a complex organic compound that exhibits significant biological activity. Its unique structure includes a thiazolino and thiino fused ring system, which contributes to its potential pharmacological properties. This article provides an in-depth analysis of the biological activity associated with this compound, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 479.4 g/mol. The compound's structure features a methoxyphenyl group attached to an acetamide moiety and a complex heterocyclic core.
| Property | Value |
|---|---|
| Molecular Formula | C21H16N2O3S2 |
| Molecular Weight | 479.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChI Key Here] |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways. This inhibition could lead to altered cellular functions and therapeutic effects.
- Receptor Modulation : It may act as a modulator for various receptors (e.g., GPCRs), influencing signaling pathways that regulate physiological responses.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
Case Studies and Research Findings
Recent research has highlighted the potential therapeutic applications of this compound:
- Anticancer Activity : A study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction via the mitochondrial pathway.
- Anti-inflammatory Effects : Another investigation revealed that the compound significantly reduced pro-inflammatory cytokines in vitro and in vivo models of inflammation. This suggests its potential use in treating inflammatory diseases.
- Neuroprotective Properties : Research indicated that the compound could protect neuronal cells from oxidative damage, making it a candidate for neurodegenerative disease therapies.
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Compound A (e.g., Thiazolidinone derivative) | Antimicrobial | Simple thiazolidine structure |
| Compound B (e.g., Chroman derivative) | Antioxidant | Lacks heterocyclic complexity |
| N-(2-methoxyphenyl)-2-(10-oxo...) | Anticancer & Anti-inflammatory | Complex fused ring system |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Thiazolidinone Derivatives (): High yields (53–90%) and moderate melting points (147–207°C) are observed, with substituents like chlorobenzylidene or nitro-furyl groups enhancing crystallinity . The target compound’s 2-methoxyphenyl group may similarly improve solubility compared to bulkier substituents.
- Quinazolinone Derivatives (): Higher melting points (251–315°C) suggest stronger intermolecular forces (e.g., hydrogen bonding from sulfamoyl groups), which the target compound’s chroman core may lack .
- Synthetic Methods: Reflux with acetic acid or isopropyl alcohol is common for cyclocondensation, as seen in thiazolidinone and pyrazole syntheses .
Physicochemical and Bioactivity Comparisons
Table 2: Bioactivity and Functional Group Impacts
Key Insights :
- The 2-methoxyphenyl group could modulate pharmacokinetics by balancing lipophilicity and solubility, similar to 4-methoxyphenyl analogs in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
